5-chloro-2-isopropyl-1h-indole 5-chloro-2-isopropyl-1h-indole
Brand Name: Vulcanchem
CAS No.: 573716-61-7
VCID: VC8380288
InChI: InChI=1S/C11H12ClN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3
SMILES: CC(C)C1=CC2=C(N1)C=CC(=C2)Cl
Molecular Formula: C11H12ClN
Molecular Weight: 193.67 g/mol

5-chloro-2-isopropyl-1h-indole

CAS No.: 573716-61-7

Cat. No.: VC8380288

Molecular Formula: C11H12ClN

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-isopropyl-1h-indole - 573716-61-7

Specification

CAS No. 573716-61-7
Molecular Formula C11H12ClN
Molecular Weight 193.67 g/mol
IUPAC Name 5-chloro-2-propan-2-yl-1H-indole
Standard InChI InChI=1S/C11H12ClN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3
Standard InChI Key YYRJXVNEZQLQKS-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(N1)C=CC(=C2)Cl
Canonical SMILES CC(C)C1=CC2=C(N1)C=CC(=C2)Cl

Introduction

Synthetic Methodologies

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, a classical route to indole derivatives, can be adapted for 5-chloro-2-isopropyl-1H-indole by selecting appropriate precursors:

  • Phenylhydrazine derivative: 4-Chlorophenylhydrazine to introduce the chloro substituent.

  • Ketone component: Methyl isopropyl ketone (3-methyl-2-butanone) to install the isopropyl group.

Reaction conditions:

  • Acid catalysis (e.g., ZnCl₂, HCl) in ethanol under reflux .

  • Cyclization typically occurs at 80–100°C over 6–12 hours.

Yield optimization:

  • Substituent steric effects reduce yields compared to simpler indoles (estimated 50–65% ).

Transition Metal-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling could introduce the isopropyl group to pre-chlorinated indole intermediates:

  • Substrate: 2-Bromo-5-chloro-1H-indole

  • Boron reagent: Isopropylboronic acid

  • Catalyst: Pd(PPh₃)₄ with K₂CO₃ base in THF/water .

Challenges:

  • Steric hindrance from the isopropyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Physicochemical Properties

PropertyValue/DescriptionInference Basis
Melting Point94–96°C (estimated)Analog: 3-(4-fluorophenyl)-1-isopropyl-1H-indole
SolubilitySoluble in DCM, THF, DMF; insoluble in waterHydrophobic substituents
λmax (UV-Vis)~290 nm (π→π* transition)Indole chromophore
pKa (NH)~17.1 (weaker base than unsubstituted indoles)Electron-withdrawing Cl
Hazard CategoryClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (LD₅₀ > 300 mg/kg)Avoid ingestion
Skin IrritationCategory 2Use nitrile gloves
Eye DamageCategory 2ASafety goggles required

Research Applications and Biological Relevance

Medicinal Chemistry Probes

  • Kinase inhibition: The chloro-isopropyl motif shows affinity for ATP-binding pockets in tyrosine kinases (hypothetical model based on).

  • Antimicrobial activity: Halogenated indoles exhibit moderate bacteriostatic effects against Gram-positive strains (MIC ~32 µg/mL ).

Materials Science Applications

  • Organic semiconductors: Planar indole cores with electron-withdrawing substituents enhance charge mobility in thin-film transistors.

  • Coordination chemistry: Potential ligand for Cu(II) and Fe(III) complexes in catalytic systems .

Comparative Reactivity Analysis

Electrophilic Substitution:

  • Chlorine directs incoming electrophiles to positions 4 and 6 (benzene ring deactivation).

  • Isopropyl group at position 2 sterically hinders C3 functionalization.

Nucleophilic Aromatic Substitution:

  • Feasible at C5 with strong nucleophiles (e.g., methoxide) under high-temperature conditions.

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